4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group at the 6th position of the pyrimidine ring, along with a piperazine moiety. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: The pyrimidine ring is synthesized through a condensation reaction between a three-carbon compound and an amidine structure, often using sodium hydroxide or ethoxide as a catalyst.
Introduction of the bromine atom: The bromine atom is introduced at the 5th position of the pyrimidine ring through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide.
Attachment of the trifluoromethyl group: The trifluoromethyl group is introduced at the 6th position of the pyrimidine ring using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the piperazine moiety: The piperazine ring is synthesized separately and then attached to the pyrimidine core through a nucleophilic substitution reaction.
Chemical Reactions Analysis
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Scientific Research Applications
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of therapeutic agents due to its potential antiviral, anticancer, and antimicrobial activities.
Neuroprotection: It has been studied for its neuroprotective and anti-neuroinflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Molecular Docking Studies: The compound is used in molecular docking studies to investigate its interaction with various biological targets, such as proteins involved in inflammation and apoptosis.
Mechanism of Action
The mechanism of action of 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Inhibition of Inflammatory Pathways: The compound inhibits the NF-kB inflammatory pathway, reducing the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α.
Comparison with Similar Compounds
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can be compared with other pyrimidine derivatives:
2-Bromo-5-(trifluoromethyl)pyridine: This compound also contains a bromine and trifluoromethyl group but lacks the piperazine moiety, making it less complex.
5-Bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4-dione: This compound has a similar bromine and trifluoromethyl substitution pattern but differs in the presence of a benzyl group and a dione structure.
Properties
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF3N6/c14-9-6-18-12(19-7-9)23-3-1-22(2-4-23)11-5-10(13(15,16)17)20-8-21-11/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDJJWGPZRJKMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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